1-butoxybutane; trifluoroborane

Catalog No.
S749554
CAS No.
593-04-4
M.F
C8H18BF3O
M. Wt
198.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-butoxybutane; trifluoroborane

CAS Number

593-04-4

Product Name

1-butoxybutane; trifluoroborane

IUPAC Name

1-butoxybutane;trifluoroborane

Molecular Formula

C8H18BF3O

Molecular Weight

198.04 g/mol

InChI

InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3;

InChI Key

PVKVBDZRILNPJY-UHFFFAOYSA-N

SMILES

B(F)(F)F.CCCCOCCCC

Canonical SMILES

B(F)(F)F.CCCCOCCCC

    Lewis Acid

    Boron trifluoride is a versatile Lewis acid that forms adducts with such Lewis bases as fluoride and ethers . This property allows it to participate in a wide range of chemical reactions.

    Synthesis of Tetrafluoroborate Salts

    Boron trifluoride can react with fluoride to form tetrafluoroborate salts . These salts are commonly employed as non-coordinating anions, which means they don’t interfere with the main reaction .

    Structure and Bonding Studies

    The molecule of Boron trifluoride is trigonal planar with D3h symmetry . This makes it a useful compound for studying molecular structures and bonding.

    Electron Deficient Studies

    Boron trifluoride is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases . This makes it a valuable compound for studying electron-deficient reactions.

    Catalyst in Organic Reactions

    Boron trifluoride is often used as a catalyst for various organic reactions, including polymerizations and rearrangements .

    Production of High-Purity Boron

    Boron trifluoride can be used in the production of high-purity boron for semiconductor industry .

    Gas-Phase Reactions

    Due to its gaseous nature and reactivity, boron trifluoride can be used in gas-phase reactions .

    Niche Uses

    Boron trifluoride has some niche uses, such as in the manufacture of boron fibers where it is used as a liquid source of boron .

1-Butoxybutane; trifluoroborane is a chemical compound characterized by its unique structure, which combines a butoxy group with a trifluoroborane moiety. The linear formula for this compound is represented as BF3C8H18O\text{BF}_3\cdot \text{C}_8\text{H}_{18}\text{O} . It exists as a colorless liquid and is primarily used in organic synthesis and coordination chemistry due to its ability to act as a Lewis acid.

, notably in cross-coupling reactions such as the Suzuki-Miyaura reaction. In these reactions, it serves as a reagent to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The trifluoroborane component enhances the electrophilicity of the butoxy group, making it more reactive .

Synthesis of 1-butoxybutane; trifluoroborane can be achieved through the reaction of boron trifluoride with butyl ether under controlled conditions. This process typically involves the following steps:

  • Preparation of Boron Trifluoride: Boron trifluoride can be generated from boron oxide and hydrofluoric acid.
  • Reaction with Butyl Ether: The boron trifluoride is then reacted with butyl ether at low temperatures to form the desired complex.
  • Purification: The product is purified through distillation or chromatography to isolate 1-butoxybutane; trifluoroborane .

1-Butoxybutane; trifluoroborane finds applications primarily in organic synthesis, particularly in:

  • Cross-Coupling Reactions: Used in the formation of aryl and vinyl compounds.
  • Catalysis: Acts as a catalyst in various chemical transformations.
  • Material Science: Potential use in developing new materials due to its unique properties .

Several compounds exhibit similarities to 1-butoxybutane; trifluoroborane, particularly those containing boron or ether functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Boron TrifluorideLewis AcidHighly reactive; used extensively in organic synthesis
Butyl EtherEtherCommon solvent; less reactive than trifluoroboranes
TetrahydrofuranCyclic EtherUsed as a solvent; distinct from linear ethers
TriethylboraneOrganoboron CompoundUseful as a reducing agent; different reactivity profile

1-butoxybutane; trifluoroborane stands out due to its combination of both an ether and boron trifluoride functionality, which enhances its reactivity and utility in synthetic chemistry compared to other ethers or boron compounds .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

593-04-4

General Manufacturing Information

Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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